p-Tolylamino-acetic acid
Overview
Description
p-Tolylamino-acetic acid, also known as N-(4-methylphenyl)glycine or 2-(4-methylanilino)acetic acid, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is represented by the InChIKey CTFOHWIEFNJZHC-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of p-Tolylamino-acetic acid can be represented by the canonical SMILES notation: CC1=CC=C(C=C1)NCC(=O)O . This notation provides a way to represent the structure of the compound in a linear format that can be easily read and interpreted by chemists .
Physical And Chemical Properties Analysis
The physical and chemical properties of p-Tolylamino-acetic acid include a molecular weight of 165.19 g/mol, a XLogP3 value of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 165.078978594 g/mol .
Scientific Research Applications
Proteomics Research
p-Tolylamino-acetic acid is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.
Synthesis of Amide Derivatives
p-Tolylamino-acetic acid can be used in the synthesis of amide derivatives . Amide derivatives have attracted much attention of researchers due to their widespread applications in the pharmaceutical industry. They are commonly employed as a protective group in synthetic methodology .
N-Acylation Reactions
p-Tolylamino-acetic acid can be used in N-acylation reactions . In this reaction, an effective N-C bond forming reaction takes place to give primary amides, in which primary amines are treated with acetic acid in the presence of a metal-free catalyst .
Environmental Friendly Synthesis
p-Tolylamino-acetic acid can be used in environmentally friendly synthesis . The N-acylation reaction between p-toluidine and acetic acid is an example of an environmentally friendly reaction, as it uses a metal-free catalyst .
Mercuration Reactions
p-Tolylamino-acetic acid can be used in mercuration reactions . Mercuration is a type of organometallic reaction where a mercury atom is introduced into an organic molecule .
Synthesis of Hydrazides
p-Tolylamino-acetic acid can be used in the synthesis of hydrazides . Hydrazides are organic compounds that contain a -CONHNH2 group. They are used in the synthesis of various pharmaceuticals and in the preparation of specific polymers .
properties
IUPAC Name |
2-(4-methylanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFOHWIEFNJZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944507 | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylamino-acetic acid | |
CAS RN |
21911-69-3 | |
Record name | 21911-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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